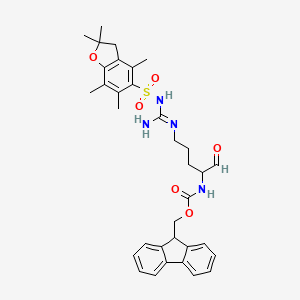
(S)-(9H-Fluoren-9-yl)methyl (1-oxo-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Arg(pbf)-H: is a derivative of the amino acid arginine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the guanidino group is protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the assembly of peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Arg(pbf)-H typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the guanidino group using the Pbf group, followed by the protection of the amino group with the Fmoc group. The reaction conditions often involve the use of solvents like N-butylpyrrolidinone (NBP) and coupling reagents such as diisopropylcarbodiimide (DIC) and OxymaPure .
Industrial Production Methods: In industrial settings, the production of Fmoc-Arg(pbf)-H is carried out using automated peptide synthesizers. The process involves the sequential addition of protected amino acids to a growing peptide chain attached to a solid resin. The Fmoc group is removed using piperidine, and the peptide is cleaved from the resin using trifluoroacetic acid (TFA) .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Arg(pbf)-H primarily undergoes deprotection reactions to remove the Fmoc and Pbf groups. The Fmoc group is typically removed using secondary amines like piperidine, while the Pbf group is removed using strong acids such as TFA .
Common Reagents and Conditions:
Deprotection of Fmoc Group: Piperidine in dimethylformamide (DMF) or NBP.
Deprotection of Pbf Group: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS).
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of arginine.
Pbf Deprotection: The major product is the free guanidino group of arginine.
Applications De Recherche Scientifique
Chemistry: Fmoc-Arg(pbf)-H is widely used in the synthesis of peptides and proteins. It is particularly valuable in SPPS due to its ability to prevent side reactions and ensure high purity of the final product .
Biology and Medicine: In biological research, Fmoc-Arg(pbf)-H is used to synthesize peptides that are studied for their biological activity. These peptides can be used as enzyme inhibitors, receptor agonists or antagonists, and in the development of therapeutic agents .
Industry: In the pharmaceutical industry, Fmoc-Arg(pbf)-H is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .
Mécanisme D'action
The primary function of Fmoc-Arg(pbf)-H in peptide synthesis is to protect the amino and guanidino groups of arginine during the assembly of peptides. The Fmoc group prevents unwanted reactions at the amino group, while the Pbf group protects the guanidino group. These protective groups are removed at specific stages of the synthesis to allow the formation of peptide bonds .
Comparaison Avec Des Composés Similaires
Fmoc-Lys(Boc)-OH: Used for the protection of lysine residues in peptide synthesis.
Fmoc-Glu(OtBu)-OH: Used for the protection of glutamic acid residues.
Fmoc-Ser(tBu)-OH: Used for the protection of serine residues.
Uniqueness: Fmoc-Arg(pbf)-H is unique due to the dual protection of the amino and guanidino groups, which is essential for the synthesis of peptides containing arginine. This dual protection ensures high yields and purity of the final peptide product, making it a valuable tool in peptide synthesis .
Propriétés
Formule moléculaire |
C34H40N4O6S |
|---|---|
Poids moléculaire |
632.8 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C34H40N4O6S/c1-20-21(2)31(22(3)28-17-34(4,5)44-30(20)28)45(41,42)38-32(35)36-16-10-11-23(18-39)37-33(40)43-19-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29/h6-9,12-15,18,23,29H,10-11,16-17,19H2,1-5H3,(H,37,40)(H3,35,36,38) |
Clé InChI |
SXXUIYIKSSZLQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



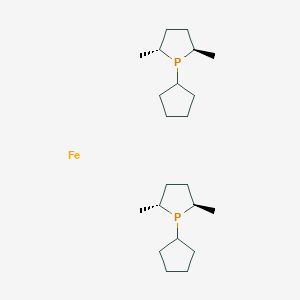
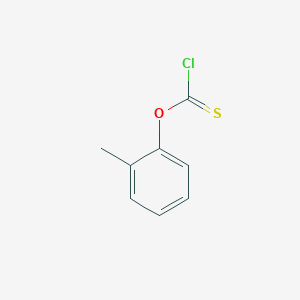
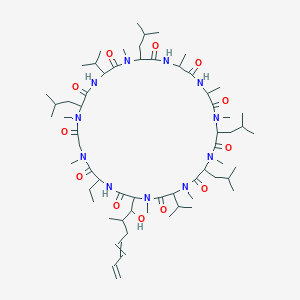
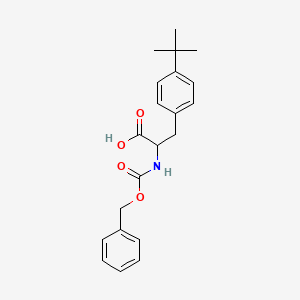
![benzyl 4-(6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13387464.png)

![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![9-([1,1'-Biphenyl]-4-yl)-3-bromo-6-phenyl-9H-carbazole](/img/structure/B13387489.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)
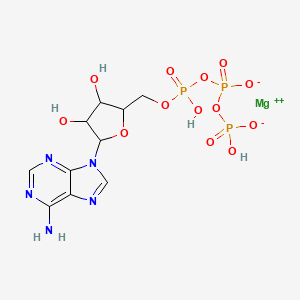

![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)
